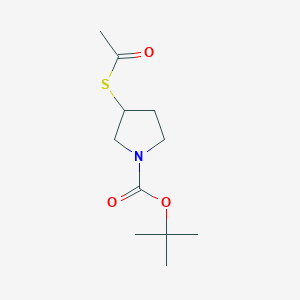
4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine
Overview
Description
“4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1272177-79-3 . It has a molecular weight of 246.28 and its molecular formula is C14H15FN2O . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine” consists of a benzene ring with a fluoro group at the 4th position and a 2-phenoxyethyl group attached to a nitrogen atom at the 1st position . The other nitrogen atom is at the 2nd position of the benzene ring .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I have access to.Scientific Research Applications
Synthesis of Fluorinated Biphenyls
Research indicates the significance of fluorinated biphenyls in various applications, including their use as key intermediates in the synthesis of non-steroidal anti-inflammatory and analgesic materials. A study by Qiu et al. (2009) developed a practical synthesis method for 2-fluoro-4-bromobiphenyl, a molecule related to the fluorinated biphenyls class, showcasing its importance in pharmaceutical manufacturing Qiu et al., 2009.
Nucleophilic Aromatic Substitution
The reaction mechanisms involving aromatic compounds, such as the nucleophilic aromatic substitution of the nitro-group, are fundamental to understanding the chemical behavior of compounds like 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine. Pietra and Vitali (1972) explored this mechanism, providing insights into the interactions between piperidine and dinitrobenzene derivatives, contributing to a broader understanding of how such reactions can be utilized in synthesizing complex organic molecules Pietra & Vitali, 1972.
Development of Chemosensors
Fluorophores and chemosensors utilize fluorinated compounds for detecting various analytes. Roy (2021) reviewed the use of 4-methyl-2,6-diformylphenol-based compounds, similar in structural complexity to 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine, for the development of sensitive and selective chemosensors. These findings underscore the potential of fluorinated aromatic diamines in creating advanced sensing materials Roy, 2021.
Amyloid Imaging in Alzheimer's Disease
In the field of biomedical research, compounds like 4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine could find applications similar to those of specific radioligands used for amyloid imaging in Alzheimer's disease. Nordberg (2007) discusses the use of radioligands for in vivo measurement of amyloid in the brain, highlighting the potential of fluorinated compounds in developing diagnostic tools for neurodegenerative diseases Nordberg, 2007.
Toxicology of Alkyl Diamines
Understanding the toxicological profile of alkyl diamines is crucial for assessing the safety of related compounds in pharmaceutical and industrial contexts. Kennedy (2007) reviewed the acute toxicity of three alkyl diamines, providing a basis for evaluating the safety of structurally similar compounds, including fluorinated benzene diamines Kennedy, 2007.
properties
IUPAC Name |
4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-11-6-7-14(13(16)10-11)17-8-9-18-12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTMPPPZDXHMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1-N-(2-phenoxyethyl)benzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)
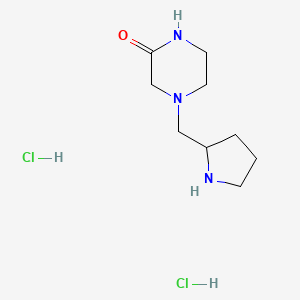
![2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441819.png)

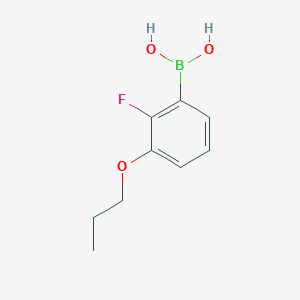
![3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1441825.png)


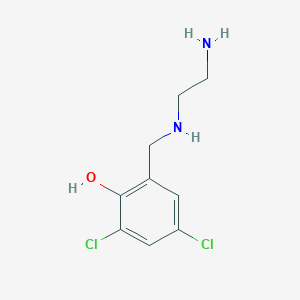

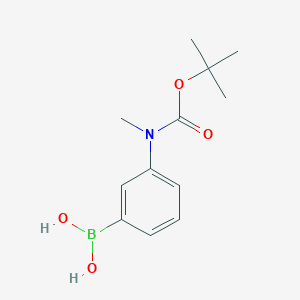
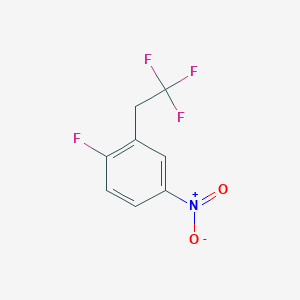
![1-[Difluoro(phenyl)methyl]-2-methylbenzene](/img/structure/B1441838.png)
